

Application Notes and Protocols: 2,3,5-Tribromo-4-methylpyridine in Materials Science

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Compound of Interest

Compound Name: 2,3,5-Tribromo-4-methylpyridine

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This document provides a comprehensive overview of the potential applications and experimental protocols for the use of **2,3,5-Tribromo-4-methylpyridine** as a versatile building block in the synthesis of advanced materials. While direct literature on the materials science applications of this specific molecule is emerging, its highly functionalized structure, featuring three bromine atoms at distinct positions, makes it an excellent candidate for creating complex organic and organometallic materials with tailored properties.

The bromine substituents on the pyridine ring are amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity allows for the strategic introduction of various functional groups, enabling the construction of polymers, metal-organic frameworks (MOFs), and other functional materials for applications in organic electronics, catalysis, and sensing.

Physicochemical Properties

A summary of the key physicochemical properties of **2,3,5-Tribromo-4-methylpyridine** is presented below. This data is essential for its handling, storage, and use in chemical reactions.

Property	Value
CAS Number	3430-25-9[1][2]
Molecular Formula	C ₆ H ₄ Br ₃ N[1][2][3]
Molecular Weight	329.82 g/mol [1]
Appearance	Solid[1]
Grade Standard	Lab Grade[1]

Application: Synthesis of a Conjugated Polymer via Suzuki Cross-Coupling

One of the primary applications of halogenated pyridines in materials science is in the synthesis of conjugated polymers. These materials are of significant interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The multiple bromine atoms on **2,3,5-Tribromo-4-methylpyridine** allow it to act as a multifunctional monomer, leading to the formation of cross-linked or branched polymer structures.

Below is a representative protocol for the synthesis of a pyridine-containing conjugated polymer using a Suzuki cross-coupling reaction.

Experimental Protocol: Polymerization of 2,3,5-Tribromo-4-methylpyridine with a Diboronic Acid Ester

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling polymerization of **2,3,5-Tribromo-4-methylpyridine** with a commercially available comonomer, such as 1,4-phenylenediboronic acid pinacol ester.

Materials:

- **2,3,5-Tribromo-4-methylpyridine** (1.0 eq)
- 1,4-Phenylenediboronic acid pinacol ester (1.5 eq)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)

- Base (e.g., Potassium carbonate [K_2CO_3], 4.0 eq)
- Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
- Degassed water
- Inert gas (Argon or Nitrogen)
- Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask, condenser)
- Magnetic stirrer and heating mantle
- Solvents for workup and purification (e.g., methanol, chloroform)

Procedure:

- **Reaction Setup:** In a dry Schlenk flask under an inert atmosphere, combine **2,3,5-Tribromo-4-methylpyridine**, 1,4-phenylenediboronic acid pinacol ester, the palladium catalyst, and the base.
- **Solvent Addition:** Add the anhydrous organic solvent and degassed water (typically in a 4:1 ratio).
- **Degassing:** Purge the reaction mixture with the inert gas for 15-20 minutes to ensure the removal of all oxygen.
- **Reaction:** Heat the mixture to a temperature between 90-110 °C with vigorous stirring. Monitor the reaction progress by observing the formation of a precipitate or by taking small aliquots for analysis (e.g., Gel Permeation Chromatography, if soluble). The reaction is typically run for 24-48 hours.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. The polymer often precipitates from the reaction mixture.
- **Purification:**
 - Filter the precipitated polymer and wash it sequentially with water, methanol, and then a solvent in which the polymer is insoluble but the residual catalyst and monomers are

soluble (e.g., acetone or hexanes) to remove impurities.

- If the polymer is soluble, precipitate it by pouring the reaction mixture into a non-solvent like methanol.
- The purified polymer is then collected by filtration and dried under vacuum.

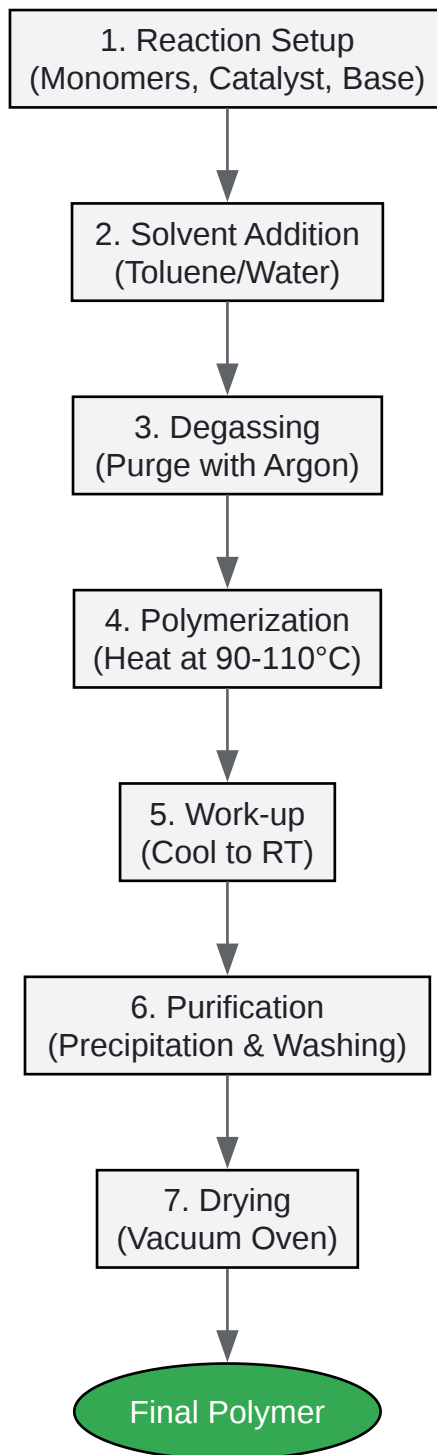
Quantitative Data (Hypothetical):

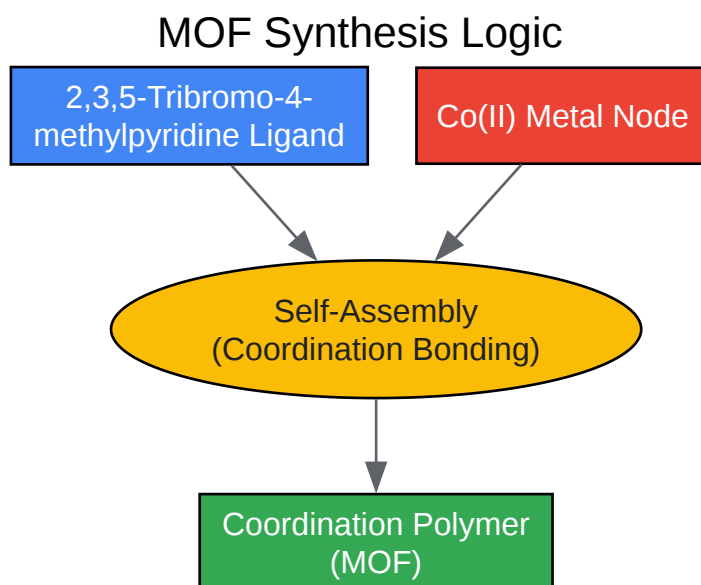
The following table summarizes expected data for the resulting polymer. Actual results may vary based on specific reaction conditions.

Parameter	Expected Value
Number Average Molecular Weight (Mn)	10,000 - 30,000 g/mol
Polydispersity Index (PDI)	1.8 - 2.5
Yield	75 - 90%
UV-Vis Absorption (in solution)	$\lambda_{\text{max}} \approx 350\text{-}450 \text{ nm}$
Photoluminescence (in solution)	$\lambda_{\text{em}} \approx 450\text{-}550 \text{ nm}$

Experimental Workflow Diagram

Suzuki Polymerization Workflow





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